molecular formula C20H19N3O3 B11263505 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11263505
M. Wt: 349.4 g/mol
InChI Key: HSYWOIWZTMYPOZ-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl and methylphenyl groups are then introduced through subsequent reactions, often involving palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including:

  • Anticancer Activity : Various studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, one study demonstrated that derivatives showed IC50 values against several cancer cell lines such as PC-3 (prostate cancer) and HCT-116 (colon cancer) with values around 0.67 µM to 0.87 µM .
  • Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis were noted to be around 75 µg/mL and 125 µg/mL respectively .
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to multiple mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes such as:
    • Histone Deacetylase (HDAC) : Important for regulating gene expression and associated with cancer progression.
    • Carbonic Anhydrase (CA) : Involved in maintaining acid-base balance and has implications in tumor growth .
  • Receptor Modulation : It exhibits affinity towards nuclear hormone receptors such as LXR-beta, which plays a role in lipid metabolism and inflammation .
  • Cytotoxicity : Studies have indicated that this compound induces apoptosis in cancer cells through various pathways, potentially involving the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • A study focused on novel oxadiazole derivatives reported significant anticancer properties with IC50 values ranging from 0.24 µM to 0.96 µM against various cancer cell lines . This suggests that structural modifications can enhance potency.
  • Another research highlighted that oxadiazole derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/MIC Values
AnticancerPC-3 (Prostate)0.67 - 0.87 µM
HCT-116 (Colon)0.67 - 0.87 µM
AntimicrobialBacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
Anti-inflammatoryVarious pathwaysNot specified

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C20H19N3O3/c1-13-3-7-16(8-4-13)23-12-15(11-18(23)24)20-21-19(22-26-20)14-5-9-17(25-2)10-6-14/h3-10,15H,11-12H2,1-2H3

InChI Key

HSYWOIWZTMYPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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